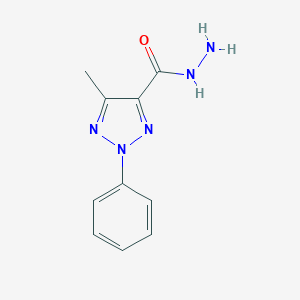

5-メチル-2-フェニル-2H-1,2,3-トリアゾール-4-カルボヒドラジド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbohydrazide is a useful research compound. Its molecular formula is C10H11N5O and its molecular weight is 217.23 g/mol. The purity is usually 95%.

The exact mass of the compound 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbohydrazide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 19.9 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

キサンチンオキシダーゼ阻害剤

“5-メチル-2-フェニル-2H-1,2,3-トリアゾール-4-カルボヒドラジド”とその誘導体は合成され、in vitroでのキサンチンオキシダーゼ(XO)阻害活性が評価されています . キサンチンオキシダーゼはプリン代謝に関与する酵素であり、その阻害剤は痛風や高尿酸血症に関連するその他の状態の治療に使用されます。 これらの化合物の中で、カルボン酸誘導体はサブミクロモル/ナノモル範囲で高い効力を示しました .

フェブキソスタットのアナログ

この化合物とその誘導体は、フェブキソスタットのアナログとして合成されています . フェブキソスタットは、キサンチンオキシダーゼの非プリン選択的阻害剤であり、高尿酸血症および慢性痛風の治療に使用されます .

分子ドッキング研究

この化合物を使用して、キサンチンオキシダーゼの活性部位における結合様式を決定するために、分子ドッキング研究が行われました . これにより、化合物の作用機序を理解することができ、より強力な阻害剤の設計を導くことができます。

その他の化合物の合成

“5-メチル-2-フェニル-2H-1,2,3-トリアゾール-4-カルボヒドラジド”は、他の化合物の合成における出発物質または中間体として使用できます . その反応性と構造的特徴は、有機合成における有用な構成要素となります。

作用機序

Target of Action

The primary target of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbohydrazide is xanthine oxidase (XO) . Xanthine oxidase is an enzyme that plays a crucial role in the catabolism of purines in humans, catalyzing the oxidation of hypoxanthine to xanthine, and xanthine to uric acid .

Mode of Action

5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbohydrazide interacts with xanthine oxidase, inhibiting its activity . This compound acts as a mixed-type inhibitor of xanthine oxidase . The inhibition of XO reduces the production of uric acid, which can be beneficial in conditions such as gout where uric acid levels are elevated .

Biochemical Pathways

By inhibiting xanthine oxidase, 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbohydrazide affects the purine degradation pathway . This results in decreased production of uric acid, reducing its accumulation in the body .

Result of Action

The molecular and cellular effects of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbohydrazide’s action primarily involve the reduction of uric acid levels in the body . This can help alleviate symptoms associated with conditions like gout, which are caused by the accumulation of uric acid crystals in joints .

生化学分析

Biochemical Properties

5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbohydrazide has been found to exhibit potent inhibitory activity against xanthine oxidase (XO), an enzyme involved in purine metabolism . The compound interacts with the active site of XO, leading to inhibition of the enzyme .

Cellular Effects

The inhibition of XO by 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbohydrazide can have significant effects on cellular processes. XO is involved in the catabolism of purines in the body, and its inhibition can affect purine metabolism, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbohydrazide involves its binding to the active site of XO, resulting in the inhibition of the enzyme . This binding interaction can lead to changes in gene expression and enzyme activity within the cell .

Temporal Effects in Laboratory Settings

The effects of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbohydrazide on XO activity have been observed to be potent in the submicromolar/nanomolar range

Metabolic Pathways

5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbohydrazide is involved in the metabolic pathway of purine catabolism, where it interacts with the enzyme XO

特性

IUPAC Name |

5-methyl-2-phenyltriazole-4-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O/c1-7-9(10(16)12-11)14-15(13-7)8-5-3-2-4-6-8/h2-6H,11H2,1H3,(H,12,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJJMGWDMMYKRMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(N=C1C(=O)NN)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378989 |

Source

|

| Record name | 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26728418 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

175135-03-2 |

Source

|

| Record name | 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,7S)-4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane](/img/structure/B67572.png)

![N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine](/img/structure/B67577.png)

![(1R,7S)-4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane](/img/structure/B67586.png)

![2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone](/img/structure/B67591.png)